molecular formula C5H5N5O2 B12925997 6-(Formylamino)-1,2,4-triazine-5-carboxamide CAS No. 19359-68-3

6-(Formylamino)-1,2,4-triazine-5-carboxamide

Cat. No.: B12925997
CAS No.: 19359-68-3
M. Wt: 167.13 g/mol
InChI Key: MAKSWXLKNSAROS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-formamido-1,2,4-triazine-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-formamido-1,2,4-triazine-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its formamido group allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

6-(Formylamino)-1,2,4-triazine-5-carboxamide is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential applications in medicinal chemistry, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H6N4O2\text{C}_5\text{H}_6\text{N}_4\text{O}_2

This structure features a triazine ring that contributes to its biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-triazine derivatives. The compound has been shown to inhibit the growth of various cancer cell lines. For instance:

Cancer TypeInhibition Concentration (GI50)
Leukemia1.96 µM
Colon Cancer2.60 µM
Melanoma1.91 µM
Breast Cancer2.04 µM

These findings suggest that this compound may act by inducing apoptosis in cancer cells and inhibiting key enzymes involved in tumorigenesis .

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory effects. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study indicated that derivatives of triazines could reduce inflammation markers in vitro and in vivo models .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains and fungi. The activity spectrum includes:

  • Bacteria : E. coli, S. aureus
  • Fungi : C. albicans

These properties make it a candidate for further exploration as an antimicrobial agent .

Case Studies

A notable case study involved the synthesis and evaluation of several triazine derivatives, including this compound. The study found that modifications to the triazine core significantly impacted biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced anticancer activity compared to their electron-donating counterparts .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • DNA Interaction : Triazines can intercalate with DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, these compounds can effectively reduce tumor growth.

Properties

CAS No.

19359-68-3

Molecular Formula

C5H5N5O2

Molecular Weight

167.13 g/mol

IUPAC Name

6-formamido-1,2,4-triazine-5-carboxamide

InChI

InChI=1S/C5H5N5O2/c6-4(12)3-5(8-2-11)10-9-1-7-3/h1-2H,(H2,6,12)(H,8,10,11)

InChI Key

MAKSWXLKNSAROS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N=N1)NC=O)C(=O)N

Origin of Product

United States

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